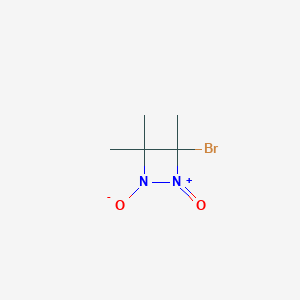
chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide is a complex chemical compound that features a cobalt ion coordinated with a hydroxylamine derivative and a piperidine ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide typically involves the coordination of cobalt chloride with N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine and piperidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the cobalt ion. The general steps are as follows:
- Dissolve cobalt chloride in a suitable solvent such as ethanol or methanol.
- Add N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine to the solution and stir under an inert atmosphere.
- Introduce piperidine to the reaction mixture and continue stirring.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as chromatography and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand or by changing the solvent.
Major Products
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes. Its unique coordination environment allows for selective activation of substrates.
Biology
In biological research, chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide is studied for its potential as a metallodrug. The cobalt center can interact with biological molecules, potentially leading to therapeutic applications.
Medicine
The compound’s ability to interact with biomolecules makes it a candidate for drug development, particularly in the field of cancer therapy. Its coordination chemistry can be exploited to design drugs that target specific cellular pathways.
Industry
In industrial applications, this compound is used in the development of advanced materials, including catalysts for chemical manufacturing and components for electronic devices.
Wirkmechanismus
The mechanism by which chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide exerts its effects involves the coordination of the cobalt center with target molecules. This coordination can alter the electronic properties of the target, leading to changes in reactivity or biological activity. The molecular targets and pathways involved depend on the specific application, but often include enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chlorocobalt(1+);N-(2-hydroxyiminopropan-2-ylidene)hydroxylamine;piperidin-1-ide
- Chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;morpholin-1-ide
Uniqueness
Chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide is unique due to its specific ligand environment, which provides distinct electronic and steric properties. These properties can lead to different reactivity and selectivity compared to similar compounds, making it valuable for specialized applications in catalysis and drug development.
Eigenschaften
IUPAC Name |
chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N.2C4H8N2O2.ClH.Co/c1-2-4-6-5-3-1;2*1-3(5-7)4(2)6-8;;/h1-5H2;2*7-8H,1-2H3;1H;/q-1;;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXQEQFAVFPUEP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.C1CC[N-]CC1.Cl[Co+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClCoN5O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8235242.png)
![(2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl) acetate](/img/structure/B8235247.png)




![3-[(3-bromo-4-fluoroanilino)-nitrosomethylidene]-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole](/img/structure/B8235277.png)
![(2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 3-methylbut-2-enoate](/img/structure/B8235281.png)
![N-[3-(dimethylamino)propyl]-2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-amine dihydrochloride](/img/structure/B8235294.png)

![3,6-dibenzyl-12,24-di(butan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone](/img/structure/B8235305.png)



